molecular formula C17H21NO4S B602867 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide CAS No. 1206109-23-0

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide

Cat. No.: B602867
CAS No.: 1206109-23-0
M. Wt: 335.4g/mol
InChI Key: VOISALIXQPJSDX-UHFFFAOYSA-N
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Description

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is a synthetic organic compound with a complex structure It is characterized by the presence of a butoxy group, a hydroxyphenyl group, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the sulfonation of 3-methylbenzenesulfonamide, followed by the introduction of the butoxy and hydroxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The butoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the sulfonamide moiety can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(4-hydroxyphenyl)benzamide
  • 4-hydroxyphenylacetamide
  • 4-butoxy-N-(2-hydroxyethyl)-4-biphenylcarboxamide

Uniqueness

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide is unique due to the presence of the methylbenzenesulfonamide moiety, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

4-butoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-3-4-11-22-17-10-9-16(12-13(17)2)23(20,21)18-14-5-7-15(19)8-6-14/h5-10,12,18-19H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOISALIXQPJSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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